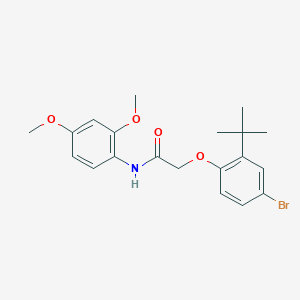
2-(4-bromo-2-(tert-butyl)phenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-(tert-butyl)phenoxy)-N-(2,4-dimethoxyphenyl)acetamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, a key signaling pathway involved in regulating the immune response, inflammation, and cell survival.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Assessment
A study by Rani et al. (2016) synthesized derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, which are structurally related to 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(2,4-dimethoxyphenyl)acetamide. These compounds were assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, indicating a research interest in the medicinal applications of these compounds (Rani, Pal, Hegde, & Hashim, 2016).
Electrochemical Oxidation Studies
Richards and Evans (1977) explored the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol, which bears structural similarities to the compound of interest. This research provides insight into the behavior of such compounds under oxidative conditions, potentially relevant in various chemical and environmental processes (Richards & Evans, 1977).
Metabolic Pathways Analysis
Carmo et al. (2005) investigated the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which shares part of its structure with the compound . This research is crucial in understanding how similar compounds are metabolized in various species, including humans (Carmo et al., 2005).
Reaction Mechanisms in Organic Chemistry
Bowman and Hewgill (1971) examined base-induced coupling reactions involving halogenophenols, which are chemically related to the compound of interest. Understanding these reaction mechanisms can be fundamental in the synthesis and modification of similar compounds (Bowman & Hewgill, 1971).
Synthesis and Antimicrobial Activity
Fuloria, Fuloria, and Gupta (2014) synthesized compounds including 2-(4-bromo-3-methylphenoxy)acetamide and evaluated them for antibacterial and antifungal activities. This shows the potential of such compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Eigenschaften
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4/c1-20(2,3)15-10-13(21)6-9-17(15)26-12-19(23)22-16-8-7-14(24-4)11-18(16)25-5/h6-11H,12H2,1-5H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFTURPEBCFCCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


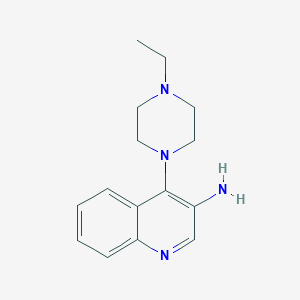
![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)

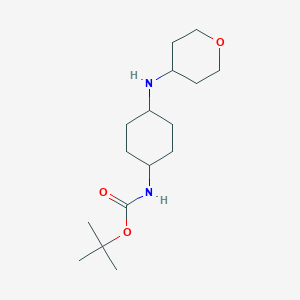
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2396511.png)
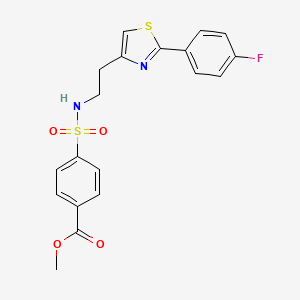
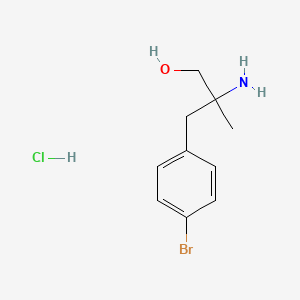
![2-(4-chlorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2396515.png)
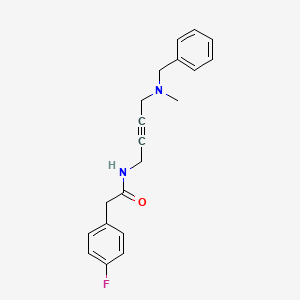

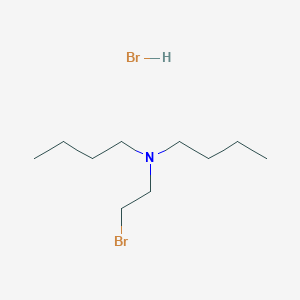
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396523.png)
![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2396524.png)